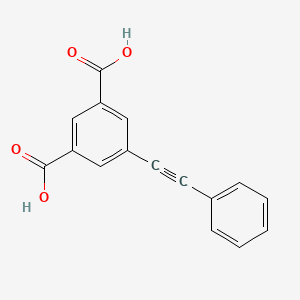

5-(Phenylethynyl)isophthalic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-phenylethynyl)benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O4/c17-15(18)13-8-12(9-14(10-13)16(19)20)7-6-11-4-2-1-3-5-11/h1-5,8-10H,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHENWQFKYOPTRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC(=CC(=C2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Phenylethynyl Isophthalic Acid and Analogous Structures

Established Reaction Pathways for 5-(Phenylethynyl)isophthalic Acid Synthesis

The primary and most established route for synthesizing 5-(phenylethynyl)isophthalic acid involves the palladium-catalyzed Sonogashira coupling reaction. This reaction provides an efficient means to form the crucial C(sp²)-C(sp) bond.

Palladium-Catalyzed Sonogashira Coupling of Halogenated Isophthalic Acid Derivatives

The Sonogashira reaction is a cross-coupling reaction that utilizes a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide. wikipedia.org In the context of 5-(phenylethynyl)isophthalic acid synthesis, this involves the reaction of a halogenated isophthalic acid derivative, typically 5-bromoisophthalic acid or 5-iodoisophthalic acid, with phenylacetylene. wikipedia.orggoogle.com

The general reaction scheme is as follows:

Scheme 1: General Sonogashira Coupling Reaction

Where:

R¹-X represents the halogenated isophthalic acid derivative (X = I, Br). The reactivity of the halide follows the order I > Br > Cl. wikipedia.org

H-≡-R² is phenylacetylene.

Pd cat. is a palladium(0) catalyst, often generated in situ from a palladium(II) precatalyst like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄. libretexts.org

Cu cat. is a copper(I) salt, such as CuI, which acts as a co-catalyst. wikipedia.org

Base is typically an amine, such as triethylamine (B128534) or diisopropylamine (B44863), which also often serves as the solvent. pearson.comyoutube.com

The catalytic cycle involves two interconnected cycles: a palladium cycle and a copper cycle. libretexts.org The palladium catalyst undergoes oxidative addition with the aryl halide, followed by transmetalation with a copper acetylide intermediate (formed from the reaction of phenylacetylene, the copper catalyst, and the base) and subsequent reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.org

Precursor Synthesis and Functional Group Transformations

The key precursor for the Sonogashira coupling is a halogenated isophthalic acid derivative. 5-Bromoisophthalic acid is a common starting material and can be synthesized through the bromination of isophthalic acid. google.com Alternatively, 5-hydroxyisophthalic acid can be prepared by the hydrolysis of 5-bromoisophthalic acid in the presence of a copper catalyst. google.com

In many synthetic procedures, the carboxylic acid groups of the isophthalic acid derivative are esterified prior to the coupling reaction to improve solubility and prevent side reactions. The resulting ester is then hydrolyzed back to the dicarboxylic acid in a subsequent step. For instance, dimethyl 5-iodoisophthalate is often used in Sonogashira reactions, followed by saponification to yield 5-(phenylethynyl)isophthalic acid.

Optimization Strategies for Synthetic Yield and Purity

Achieving high yields and purity in the synthesis of 5-(phenylethynyl)isophthalic acid requires careful optimization of the reaction conditions. Key factors include the catalytic system, solvent, temperature, and the choice and amount of base.

Catalytic System Development and Ligand Effects

The choice of the palladium catalyst and its associated ligands is crucial for the efficiency of the Sonogashira coupling. While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are effective, research has focused on developing more active and stable catalytic systems. libretexts.org

Ligand Effects: The properties of the phosphine (B1218219) ligands on the palladium center significantly influence the catalyst's activity.

Electron-rich phosphine ligands can enhance the rate of the oxidative addition step. libretexts.org

Bulky ligands , such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and N-heterocyclic carbenes (NHCs), can promote the formation of the active monoligated palladium species and improve catalytic turnover. libretexts.orgresearchgate.net The use of bulky and electron-rich ligands can lead to more efficient couplings. libretexts.org

Copper-Free Sonogashira Reactions: While the copper co-catalyst generally increases the reaction rate, it can also lead to the formation of undesired side products through Glaser coupling (homocoupling of the alkyne). acs.org This has led to the development of copper-free Sonogashira protocols, which often rely on highly active palladium catalysts with specific ligands or are performed under specific conditions. libretexts.org

Reaction Condition Tuning: Solvent Systems and Temperature Control

The choice of solvent and the reaction temperature are critical parameters that can significantly impact the yield, reaction rate, and selectivity of the Sonogashira coupling. numberanalytics.com

Solvent Systems: The solvent must be able to dissolve the reactants, intermediates, and the catalyst. lucp.net

Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used and can stabilize ionic intermediates, often leading to higher reaction rates. numberanalytics.comlucp.net In some cases, DMSO has been shown to be a highly effective solvent for double Sonogashira couplings. scielo.org.mx

Non-polar solvents such as toluene (B28343) and tetrahydrofuran (B95107) (THF) may be preferred for reactions with sensitive substrates or to minimize side reactions. numberanalytics.com

Aqueous media have also been explored for Sonogashira couplings, offering a more environmentally friendly approach. wikipedia.org

Temperature Control: The reaction rate generally increases with temperature. numberanalytics.com However, higher temperatures can also lead to catalyst decomposition and the formation of byproducts. numberanalytics.com Therefore, optimizing the temperature is a crucial aspect of the reaction design to balance reaction speed and selectivity. Room temperature Sonogashira couplings are possible, especially with highly reactive substrates like aryl iodides and efficient catalytic systems. libretexts.orgwikipedia.org For less reactive substrates like aryl bromides, heating is often required. nih.gov

Base Selection and Stoichiometric Considerations

The base plays a critical role in the Sonogashira reaction by deprotonating the terminal alkyne to form the reactive acetylide species. libretexts.org The choice and amount of base can influence the reaction outcome.

Base Selection:

Amine bases such as triethylamine (NEt₃), diisopropylamine (i-Pr₂NH), and 1,4-diazabicyclo[2.2.2]octane (DABCO) are commonly used and can also serve as the solvent. pearson.comscielo.br

Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are also effective, particularly in copper-free systems or with specific solvent combinations. acs.orgscielo.br The choice between an organic and inorganic base can depend on the desired homogeneity of the reaction mixture and the specific substrates and catalyst used. acs.org

Stoichiometric Considerations:

The ratio of the base to the aryl halide is an important parameter to optimize. An excess of the base is typically used to ensure complete deprotonation of the alkyne and to neutralize the hydrogen halide formed during the reaction.

The stoichiometry of the reactants , i.e., the ratio of the halogenated isophthalic acid derivative to phenylacetylene, should be carefully controlled to maximize the formation of the desired product and minimize the formation of homocoupled byproducts. A slight excess of the alkyne is often employed.

Synthesis of Structurally Related Isophthalic Acid Derivatives and Analogues

The versatility of the isophthalic acid scaffold allows for the synthesis of a wide array of derivatives and analogs through various synthetic transformations. These modifications are crucial for fine-tuning the properties of the final materials, such as pore size, functionality, and stability.

Derivatization via Esterification and Amidation

The carboxylic acid groups of isophthalic acid and its derivatives are readily converted into esters and amides, providing a pathway to a diverse range of functionalized molecules.

Esterification is often employed to modify the solubility and coordination properties of the isophthalic acid ligand. For example, non-catalytic esterification with a monohydroxy alcohol at elevated temperatures (110-225 °C) can be used to selectively esterify isophthalic acid in the presence of its isomers. researchgate.net In a specific example, a mixture of isophthalic and terephthalic acids can be treated with an excess of 2-ethylhexanol in xylene under reflux. The isophthalic acid is esterified, while the terephthalic acid remains unreacted and precipitates upon cooling, allowing for their separation. researchgate.net

Amidation introduces nitrogen-containing functional groups, which can alter the hydrogen-bonding capabilities and basicity of the resulting molecule. For example, 5-(2-phthalimidyl-3-methylbutanoylamino)isophthalic acid has been synthesized, demonstrating the feasibility of introducing complex amide functionalities at the 5-position. tsijournals.com This synthesis involves the reaction of an appropriate amine with the isophthalic acid derivative.

| Reaction Type | Reagents | Conditions | Product Type |

| Esterification | Monohydroxy alcohol | 110-225 °C, non-catalytic | Isophthalate (B1238265) diester |

| Amidation | Amine | Varies | 5-amidoisophthalic acid derivative |

Introduction of Diverse Substituents at the 5-Position

The 5-position of the isophthalic acid ring is a prime site for introducing a wide variety of substituents to tailor the molecule's properties. A common strategy involves starting with a functionalized isophthalic acid, such as 5-hydroxyisophthalic acid or 5-aminoisophthalic acid, and then performing further chemical transformations.

For instance, 5-aminoisophthalic acid can be prepared by the reduction of 5-nitroisophthalic acid, which is itself obtained from the nitration of isophthalic acid. nih.gov The resulting amino group can then be diazotized and coupled with various aromatic compounds to produce azo dyes. nih.gov

Similarly, dimethyl 5-hydroxyisophthalate can serve as a precursor for introducing ether linkages. A base-catalyzed nucleophilic ring-opening reaction between dimethyl 5-hydroxyisophthalate and allyl glycidyl (B131873) ether has been used to synthesize allyl-terminated adducts. nih.gov

A range of 5-substituted isophthalic acids have been synthesized for various applications, including those with carboxy, hydroxy, methoxy, fluoro, bromo, cyano, and methyl groups. trea.com

| Starting Material | Reagent | Product |

| Isophthalic Acid | Nitrating agent, then reducing agent | 5-Aminoisophthalic acid nih.gov |

| Dimethyl 5-hydroxyisophthalate | Allyl glycidyl ether, base | Allyl-terminated isophthalate adducts nih.gov |

| 5-Bromoisophthalic acid | Aqueous alkaline solution, copper catalyst | 5-Hydroxyisophthalic acid |

High-Pressure Synthesis Approaches for Organic Molecules

High-pressure chemistry offers a unique avenue for the synthesis of novel organic materials by influencing molecular packing, intermolecular distances, and chemical reactivity. nih.gov While specific high-pressure synthesis of 5-(phenylethynyl)isophthalic acid is not widely documented, the principles of high-pressure organic synthesis are relevant to the broader field of materials chemistry.

High pressure can promote phase changes and the reconstruction of chemical bonds, leading to the formation of new organic compounds and polymeric materials that may not be accessible under ambient conditions. nih.gov For example, high-pressure conditions can fundamentally shorten the distance between molecules, which can be a driving force for the formation of new materials. nih.gov This approach holds potential for discovering new crystalline phases of isophthalic acid-based coordination polymers and for synthesizing novel organic building blocks. The application of high pressure can also influence the stability of organic compounds, with some studies showing that polycyclic aromatic hydrocarbons (PAHs) exhibit increased stability in rocks relative to fluids at high pressures. wikipedia.org

Advanced Spectroscopic and Diffractional Characterization Techniques

Molecular Structure Elucidation via Advanced Spectroscopic Methods

Spectroscopic techniques are indispensable for mapping the molecular connectivity and identifying the functional groups within the 5-(Phenylethynyl)isophthalic acid molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H-NMR: In a typical ¹H-NMR spectrum of 5-(Phenylethynyl)isophthalic acid, distinct signals would be expected for the different types of protons. The protons of the phenyl ring of the phenylethynyl group would likely appear as a multiplet in the aromatic region. The protons on the isophthalic acid ring are expected to show signals at slightly different chemical shifts due to their positions relative to the carboxylic acid groups and the bulky phenylethynyl substituent. A very broad singlet, characteristic of carboxylic acid protons, would be anticipated at a significantly downfield shift, often above δ 12 ppm.

¹³C-NMR: The ¹³C-NMR spectrum provides a count of the unique carbon atoms in the molecule. Key signals would include those for the two distinct alkyne carbons of the C≡C triple bond. The carbons of the two aromatic rings would generate a series of signals in the aromatic region (typically δ 120-150 ppm). The carbon atoms of the carboxylic acid groups (-COOH) would be observed at the most downfield positions (often > δ 165 ppm).

Based on the analysis of its constituent parts, the expected NMR data are summarized below.

| Analysis Type | Expected Chemical Shift (δ) / ppm | Attributed Protons/Carbons |

| ¹H-NMR | > 12.0 (broad singlet) | Carboxylic acid (-COOH) |

| 7.8 - 8.2 (multiplet) | Aromatic (Isophthalic acid ring) | |

| 7.3 - 7.6 (multiplet) | Aromatic (Phenyl ring) | |

| ¹³C-NMR | > 165 | Carboxylic acid (-C OOH) |

| 120 - 150 | Aromatic carbons | |

| 85 - 95 | Alkyne carbons (-C ≡C -) | |

| Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 5-(Phenylethynyl)isophthalic acid, the IR spectrum would display several characteristic absorption bands. A very broad band in the region of 2500–3300 cm⁻¹ is a hallmark of the O-H stretching vibration in the hydrogen-bonded carboxylic acid dimers. Current time information in Bangalore, IN. A sharp, strong absorption peak around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. A key, though weaker, absorption is expected in the 2100-2260 cm⁻¹ region, which is characteristic of the C≡C triple bond stretch of the alkyne group. Current time information in Bangalore, IN.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretch (broad) | 2500 - 3300 | Carboxylic Acid |

| C≡C Stretch (weak) | 2100 - 2260 | Alkyne |

| C=O Stretch (strong) | ~1700 | Carboxylic Acid |

| C=C Stretch | 1450 - 1600 | Aromatic Ring |

| Note: These are characteristic ranges and specific peak positions can vary. |

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can provide information about its structure through analysis of fragmentation patterns. For 5-(Phenylethynyl)isophthalic acid (C₁₆H₁₀O₄), high-resolution mass spectrometry would be used to confirm its exact molecular mass, which is calculated to be 266.25 g/mol . Current time information in Bangalore, IN.rsc.orgmdpi.com The technique would show a molecular ion peak ([M]⁺ or protonated/deprotonated variants like [M+H]⁺ or [M-H]⁻) corresponding to this mass, confirming the molecular formula. Analysis of the fragmentation pattern could reveal the loss of specific groups, such as COOH or CO₂, providing further evidence for the proposed structure.

Solid-State Structural Analysis

While spectroscopic methods reveal the molecular structure, diffraction techniques are essential for understanding how these molecules arrange themselves in the solid state. This is particularly important as 5-(Phenylethynyl)isophthalic acid is primarily used to build crystalline materials.

Powder X-ray Diffraction (PXRD) is used to analyze a bulk, polycrystalline sample. Instead of a single crystal, a fine powder of the material is used. The resulting diffraction pattern is a fingerprint of the crystalline phase(s) present in the sample. For 5-(Phenylethynyl)isophthalic acid, PXRD would be used to confirm the phase purity of a synthesized batch. The experimental PXRD pattern would be compared to a simulated pattern derived from SCXRD data (if available) to verify that the bulk material consists of a single crystalline phase. This technique is crucial in the study of MOFs to confirm that the synthesized bulk material matches the structure determined from a single crystal. mdpi.com

Complementary Analytical Techniques

In the comprehensive characterization of 5-(phenylethynyl)isophthalic acid, spectroscopic and diffractional methods are complemented by analytical techniques that verify elemental composition and assess sample purity. These methods are fundamental in confirming the successful synthesis of the target molecule and quantifying its purity, which is crucial for its subsequent applications, particularly in the synthesis of metal-organic frameworks (MOFs).

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. It determines the mass percentages of individual elements—primarily carbon and hydrogen—within a sample. The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's molecular formula (C₁₆H₁₀O₄) to confirm its compositional integrity.

For 5-(phenylethynyl)isophthalic acid, the process involves combusting a small, precise amount of the substance in an elemental analyzer. The resulting combustion products, mainly carbon dioxide and water, are measured to calculate the percentage of carbon and hydrogen in the original sample. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence that the correct compound has been synthesized. rsc.org

Research Findings: The molecular formula of 5-(phenylethynyl)isophthalic acid is C₁₆H₁₀O₄, corresponding to a molecular weight of 266.25 g/mol . cd-bioparticles.net Based on this, the theoretical elemental composition can be calculated. Experimental results from elemental analysis must align closely with these theoretical values to validate the compound's identity.

Below is a data table comparing the theoretical elemental composition of 5-(phenylethynyl)isophthalic acid with typical experimental acceptance criteria.

Table 1: Elemental Analysis Data for 5-(Phenylethynyl)isophthalic acid

| Element | Molecular Formula | Theoretical Mass % | Accepted Experimental Range (%) |

|---|---|---|---|

| Carbon (C) | C₁₆H₁₀O₄ | 72.18% | 71.88% - 72.48% |

| Hydrogen (H) | C₁₆H₁₀O₄ | 3.79% | 3.49% - 4.09% |

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. For 5-(phenylethynyl)isophthalic acid, HPLC is essential for assessing the purity of a synthesized batch. It effectively separates the target compound from any unreacted starting materials, by-products, or other impurities, with each compound appearing as a distinct peak in the resulting chromatogram. The area of the peak corresponding to 5-(phenylethynyl)isophthalic acid relative to the total area of all peaks is used to calculate its purity.

Reversed-phase HPLC is a common mode used for the analysis of aromatic carboxylic acids like isophthalic acid and its derivatives. nih.gov In this setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with an acid like phosphoric acid added to control the ionization of the carboxyl groups and improve peak shape. sielc.comsielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

Research Findings: While specific HPLC methods for 5-(phenylethynyl)isophthalic acid are proprietary to research and manufacturing labs, methods for the parent molecule, isophthalic acid, and its derivatives are well-established and serve as a basis for its analysis. For instance, methods for isophthalic acid often use C18 columns with a mobile phase of methanol-water or acetonitrile-water, and a UV detector set to a wavelength where the aromatic rings absorb strongly, such as 210 nm or 254 nm. nih.govsielc.com Given the extended conjugation from the phenylethynyl group, a UV detector is highly suitable for detecting 5-(phenylethynyl)isophthalic acid. The method can be used to resolve it from isomers and related impurities. helixchrom.comsielc.com

The following table outlines a typical set of conditions for an HPLC method designed for the purity analysis of 5-(phenylethynyl)isophthalic acid, based on established methods for similar compounds.

Table 2: Representative HPLC Method for Purity Analysis

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) sielc.com |

| Mobile Phase | A gradient or isocratic mixture of Acetonitrile and Water sielc.com |

| Buffer | Phosphoric acid (e.g., to adjust pH to ~2-3) nih.govsielc.com |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV-Vis at 254 nm or Diode Array Detector (DAD) nih.gov |

| Column Temperature | 40 °C glsciences.com |

| Analyte | 5-(Phenylethynyl)isophthalic acid |

Computational Chemistry and Theoretical Studies

Electronic Structure and Molecular Property Predictions

Theoretical calculations are instrumental in elucidating the electronic structure and predicting the physicochemical properties of 5-(Phenylethynyl)isophthalic acid. These studies provide a detailed picture of electron distribution, orbital energies, and molecular reactivity, which are fundamental to its application in various scientific fields.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.gov DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry, by finding the minimum energy state. For 5-(Phenylethynyl)isophthalic acid, this would involve calculating bond lengths, bond angles, and dihedral angles. The resulting geometry would likely show a V-shaped arrangement of the two carboxylic acid groups, a characteristic of the isophthalic acid moiety, combined with the linear, rigid nature of the phenylethynyl group.

Furthermore, DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the energies of its molecular vibrations. core.ac.uk These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectroscopy data to identify and assign specific vibrational modes. core.ac.ukajchem-a.com For 5-(Phenylethynyl)isophthalic acid, key predicted vibrations would include the O-H stretching of the carboxylic acid groups, the C=O carbonyl stretching, the C≡C triple bond stretching of the alkyne group, and various C-H and C-C stretching and bending modes of the aromatic rings.

Table 1: Predicted Characteristic Vibrational Frequencies for 5-(Phenylethynyl)isophthalic acid based on DFT Calculations. Note: These are expected ranges and the exact values would be determined by specific DFT calculations.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| O-H Stretch | Carboxylic Acid | 3300 - 2500 (broad) |

| C-H Stretch | Aromatic Ring | 3100 - 3000 |

| C≡C Stretch | Alkyne | 2260 - 2100 |

| C=O Stretch | Carboxylic Acid | 1725 - 1700 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. libretexts.org

For 5-(Phenylethynyl)isophthalic acid, FMO analysis, typically performed using DFT calculations, would reveal the distribution of these orbitals across the molecule. researchgate.net It is expected that the HOMO and LUMO would be distributed across the π-conjugated system, which includes the phenyl and isophthalic rings and the ethynyl (B1212043) linker. The distribution of these orbitals is crucial for understanding intramolecular charge transfer (ICT) processes, where electron density moves from a donor part to an acceptor part of the molecule upon electronic excitation. This property is vital for applications in organic electronics.

Table 2: Illustrative Frontier Molecular Orbital Data. Note: The values presented are hypothetical and serve to illustrate the typical output of an FMO analysis.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.0 | Energy of the Lowest Unoccupied Molecular Orbital |

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of negative electrostatic potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in blue), which are electron-deficient and prone to nucleophilic attack. For 5-(Phenylethynyl)isophthalic acid, the MEP would show significant negative potential around the oxygen atoms of the carboxylic acid groups, highlighting their role as hydrogen bond acceptors and sites for coordination with metal ions. The hydrogen atoms of the carboxylic acids would exhibit a positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It examines charge transfer between filled donor NBOs and empty acceptor NBOs, quantifying the stabilization energy associated with these interactions. This analysis can reveal the extent of electron delocalization and conjugation within the π-system of 5-(Phenylethynyl)isophthalic acid, as well as the nature of intramolecular hydrogen bonding. The strongest stabilization interactions are identified, offering a deeper understanding of the molecule's electronic structure. nih.gov

Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to study the behavior of molecules in their electronic excited states. researchgate.net For a molecule like 5-(Phenylethynyl)isophthalic acid, which contains a conjugated phenylethynyl chromophore, these studies are essential for understanding its photophysical properties, such as light absorption and emission (fluorescence).

These calculations can predict the molecule's UV-visible absorption spectrum by determining the energies of electronic transitions from the ground state to various excited states. They can also provide insights into the dynamics of the excited state, including processes like intramolecular charge transfer, intersystem crossing, and potential pathways for photoisomerization. researchgate.net Understanding these dynamics is crucial for designing molecules for applications in areas like organic light-emitting diodes (OLEDs), sensors, and photochemistry. mdpi.com

Intermolecular Interactions and Crystal Engineering Investigations

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. cetjournal.it For 5-(Phenylethynyl)isophthalic acid, theoretical studies play a key role in predicting and understanding how individual molecules assemble into a crystalline solid.

The molecule possesses distinct functional groups that direct its self-assembly. The two carboxylic acid groups are strong hydrogen bond donors and acceptors, capable of forming robust and directional hydrogen-bonding networks, often leading to dimeric or catemeric synthons. wikipedia.org The planar aromatic rings and the phenylethynyl group facilitate π-π stacking interactions, which also contribute significantly to the stability of the crystal packing.

Computational methods can be used to explore potential packing arrangements and predict the most stable crystal structure. By analyzing the strength and directionality of these intermolecular forces (hydrogen bonding, π-π stacking, and van der Waals interactions), researchers can rationally design new crystalline materials, including co-crystals and Metal-Organic Frameworks (MOFs). mdpi.comrsc.org The V-shape of the isophthalic acid core and the rigidity of the phenylethynyl linker make it a particularly interesting building block for creating porous frameworks with specific topologies and pore environments for applications in gas storage and separation.

Hirshfeld Surface Analysis for Intermolecular Contacts

A detailed Hirshfeld surface analysis of 5-(phenylethynyl)isophthalic acid has not been reported in publicly available scientific literature. This type of analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface), researchers can identify the specific atoms involved in close contacts and the nature of these interactions.

Hypothetical Distribution of Intermolecular Contacts for 5-(Phenylethynyl)isophthalic acid

While specific experimental data is unavailable, a theoretical Hirshfeld analysis would likely highlight the following contacts. The table below is a hypothetical representation of what such an analysis might yield, based on the known chemistry of isophthalic acids and phenylacetylene derivatives.

| Contact Type | Expected Contribution | Description |

| O···H | High | These contacts would primarily arise from the strong hydrogen bonds formed between the carboxylic acid groups of adjacent molecules, which are typically the dominant interactions in the crystal packing of carboxylic acids. |

| H···H | Significant | As hydrogen atoms cover a large portion of the molecular surface, H···H contacts are expected to make a substantial contribution to the overall intermolecular interactions, representing van der Waals forces. |

| C···H | Moderate | These interactions would involve contacts between the hydrogen atoms and the carbon atoms of the aromatic rings and the alkyne linker. They can include weak C-H···π interactions, contributing to the stability of the crystal structure. |

| C···C | Moderate | C···C contacts would be indicative of π-π stacking interactions between the phenyl rings of the phenylethynyl group and the isophthalate (B1238265) core. The geometry and distance of these interactions would be crucial in determining the overall packing arrangement. |

Note: The data in this table is hypothetical and serves to illustrate the expected outcomes of a Hirshfeld surface analysis for 5-(phenylethynyl)isophthalic acid. No experimental or computational studies are currently available to provide factual data.

Analysis of Hydrogen Bonding and π-π Stacking Interactions

The supramolecular architecture of 5-(phenylethynyl)isophthalic acid in the solid state is expected to be significantly influenced by a combination of hydrogen bonding and π-π stacking interactions. While specific crystallographic or computational studies for this compound are not available, the molecular structure allows for predictions of these key non-covalent interactions.

Hydrogen Bonding: The primary and most dominant intermolecular interaction anticipated for 5-(phenylethynyl)isophthalic acid is the hydrogen bonding between the carboxylic acid functional groups. Carboxylic acids are well-known to form robust hydrogen-bonded synthons, most commonly resulting in dimers where two molecules are linked by a pair of O-H···O hydrogen bonds. This interaction is a critical factor in the self-assembly of isophthalic acid derivatives. The presence of two carboxylic acid groups on the isophthalic acid core allows for the formation of extended one-dimensional chains or two-dimensional networks through these hydrogen bonds.

Advanced Materials Science and Supramolecular Assembly

Applications in Organic Electronic Devices and Optoelectronic Materials

The electronic properties inherent to 5-(phenylethynyl)isophthalic acid make it a theoretical candidate for use in organic electronic and optoelectronic devices. The phenylethynyl group introduces rigidity and enhances π-conjugation, which can facilitate charge transport—a critical factor for the efficiency of such devices. aps.org

While the structural characteristics of 5-(phenylethynyl)isophthalic acid suggest its potential as a material for Organic Light-Emitting Diodes (OLEDs), specific research detailing its incorporation and performance in OLED devices is not extensively documented in publicly available literature. The rigid, conjugated nature of the molecule could theoretically contribute to stable, efficient charge transport and emissive layers. However, without dedicated studies, its practical efficacy and performance metrics in OLEDs remain speculative.

Similarly, in the field of Organic Photovoltaics (OPVs), 5-(phenylethynyl)isophthalic acid is considered a potential component. Its structure could be advantageous in creating well-ordered bulk heterojunctions, which are crucial for efficient exciton (B1674681) dissociation and charge transport in solar cells. mdpi.comst-andrews.ac.uk The carboxylic acid groups could also serve as anchoring points to electrode surfaces. Nevertheless, detailed experimental studies and performance data on OPVs specifically utilizing 5-(phenylethynyl)isophthalic acid are not readily found.

Supramolecular Assembly and Self-Organized Architectures

The isophthalic acid moiety is a well-established motif for directing the self-assembly of molecules through predictable hydrogen-bonding interactions. This capacity allows for the formation of intricate and highly organized supramolecular structures.

The self-assembly of isophthalic acid derivatives into two-dimensional (2D) networks at liquid/solid interfaces is a known phenomenon, often visualized using scanning tunneling microscopy (STM). While direct STM studies on 5-(phenylethynyl)isophthalic acid are not prominent, research on analogous compounds provides significant insight. For instance, isostructural hydrogen-bonded organic frameworks (HOFs) composed of tetracarboxylic acids with cores like naphthalene (B1677914) and quinoxaline (B1680401) have been shown to form sql-topological 2D sheets. osaka-u.ac.jp These sheets assemble via slip-stacking to create isostructural frameworks. osaka-u.ac.jp This suggests that 5-(phenylethynyl)isophthalic acid, with its rigid structure and hydrogen-bonding groups, would likely self-assemble into similar well-ordered 2D networks on appropriate substrates.

The two carboxylic acid groups on the 5-(phenylethynyl)isophthalic acid molecule are prime sites for forming robust hydrogen bonds. In the solid state, carboxylic acids typically form strong, centrosymmetric dimer motifs. This predictable interaction is a powerful tool for engineering crystal structures.

Studies on co-crystals of analogous compounds, such as 5-aminoisophthalic acid and 5-nitroisophthalic acid, demonstrate the formation of extensive hydrogen-bonded sheets and networks. researchgate.netresearchgate.net In a co-crystal of 5-aminoisophthalic acid with 1,2-bis(pyridin-4-yl)ethene, the components form hydrogen-bonded sheets linked by N—H⋯O and O—H⋯N interactions. researchgate.net Similarly, the dimethyl ester of 5-ethynylisophthalate, a closely related derivative, forms infinite strands connected via C-Hethynyl⋯O=C hydrogen bonds in its crystal structure. This evidence strongly supports the capability of 5-(phenylethynyl)isophthalic acid to act as a versatile tecton for building complex and stable hydrogen-bonded supramolecular architectures.

Polymeric Materials Derived from 5-(Phenylethynyl)isophthalic Acid Analogs

The isophthalate (B1238265) structure is a cornerstone in the synthesis of coordination polymers and metal-organic frameworks (MOFs). While polymers based specifically on the 5-(phenylethynyl)isophthalate linker are not widely reported, extensive research has been conducted on polymers derived from its analogs, where the substituent at the 5-position is varied. These studies demonstrate the versatility of the 5-substituted isophthalate platform in creating diverse polymeric materials. aps.orgrsc.org

By reacting 5-substituted isophthalic acids with various metal salts, typically under solvothermal conditions, researchers have synthesized a range of coordination polymers with different structures and properties. aps.org For example, analogs such as 5-methylisophthalic acid (H₂mip), 5-methoxyisophthalic acid (H₂MeOip), and 5-tert-butylisophthalic acid (H₂tbip) have been successfully used to create novel coordination polymers with metals like Nickel(II), Zinc(II), and Manganese(II). aps.orgresearchgate.net The properties of these materials, including catalytic activity, magnetic behavior, and gas storage capabilities, can be tailored by adjusting the 5-substituent and the metal center. aps.org

Below is a table summarizing selected coordination polymers derived from analogs of 5-(phenylethynyl)isophthalic acid.

| 5-Substituted Isophthalic Acid Analog | Metal Ion | Resulting Polymer Formula | Reference |

| 5-methylisophthalic acid (H₂mip) | Nickel(II) | Ni₂(mip)₂(H₂O)₈·2H₂O | aps.orgrsc.org |

| 5-methylisophthalic acid (H₂mip) | Zinc(II) | Zn₆(mip)₅(OH)₂(H₂O)₄·7.4H₂O | aps.orgrsc.org |

| 5-methylisophthalic acid (H₂mip) | Zinc(II) | Zn₆(mip)₅(OH)₂(H₂O)₂·4H₂O | aps.orgrsc.org |

| 5-methoxyisophthalic acid (H₂MeOip) | Manganese(II) | Mn(HMeOip)₂ | aps.orgrsc.org |

| 5-tert-butylisophthalic acid (H₂tbip) | Manganese(II) | Mn₃(tbip)₂(Htbip)₂(EtOH)₂ | aps.orgrsc.org |

Future Research Directions and Emerging Opportunities

Rational Design of Next-Generation Functional Materials

The core principle of rational design involves the deliberate synthesis of materials with predetermined structures and properties. The molecular geometry of 5-(phenylethynyl)isophthalic acid is particularly amenable to this approach, especially in the field of Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials constructed by linking metal ions or clusters with organic ligands.

The future in this area involves using 5-(phenylethynyl)isophthalic acid to:

Control Pore Environments: The phenylethynyl group can be used to systematically tune the size, shape, and chemical environment of pores within a MOF. This allows for the design of materials with high selectivity for gas storage (e.g., CO₂, CH₄) or separations.

Engineer Luminescent Sensors: The extended π-conjugation of the ligand is expected to impart fluorescent properties to its corresponding coordination polymers. By designing frameworks where guest molecules can interact with the phenylethynyl groups, it is possible to create highly sensitive and selective luminescent sensors for detecting pollutants, explosives, or other target analytes. The principle has been demonstrated with other isophthalic acid derivatives, where interactions with guest molecules modulate the ligand-to-metal charge transfer, resulting in detectable fluorescence quenching or enhancement. nih.gov

Develop Novel Catalysts: MOFs with catalytically active sites can be designed by incorporating appropriate metal centers that coordinate with the isophthalate (B1238265) groups. The phenylethynyl moiety can influence the electronic properties of the metal center or provide secondary interaction sites to orient substrates, potentially leading to enhanced catalytic activity and selectivity.

The rational design process relies on understanding the coordination chemistry of the ligand with various metal ions, leading to predictable network topologies.

| Feature | Implication for Rational Design |

| Rigid, Linear Substituent | Provides structural predictability and thermal stability in the resulting framework. |

| Angular Dicarboxylate | Promotes the formation of diverse and complex 3D network topologies. |

| Extended π-System | Potential for creating materials with intrinsic luminescence for sensing applications. |

| Tunable Functionality | The phenyl ring offers a site for further functionalization to fine-tune material properties. |

Integration into Hybrid Composites and Nanostructured Systems

Beyond standalone crystalline materials like MOFs, a significant opportunity lies in integrating 5-(phenylethynyl)isophthalic acid into hybrid and nanostructured systems. This approach seeks to combine the properties of the organic linker with other materials to achieve synergistic effects.

Future research avenues include:

Nanostructured Hybrids: The synthesis of nanostructured materials, such as nanoparticles or nanosheets, based on this linker is a promising frontier. benthamopenarchives.com These materials would possess a high surface-area-to-volume ratio, making them particularly effective for applications in catalysis and sensing. For instance, nanostructured lipid carriers (NLCs) have been explored for delivering other active compounds, and similar principles could be applied to create functional systems. nih.govnih.gov

Surface Modification: The carboxylic acid groups of 5-(phenylethynyl)isophthalic acid can be used to anchor it onto the surface of other nanomaterials, such as silica (B1680970) nanoparticles or carbon nanotubes. This surface functionalization could impart new properties, such as improved dispersibility or the introduction of specific binding sites.

Advanced In-Situ Characterization and Reaction Monitoring Techniques

To fully realize the potential of 5-(phenylethynyl)isophthalic acid in materials design, it is crucial to understand and control the self-assembly and polymerization processes in real time. Advanced in-situ characterization techniques are indispensable for this purpose.

Emerging opportunities in this domain involve:

In-Situ X-ray Diffraction and Scattering: Monitoring the solvothermal synthesis of MOFs using synchrotron X-ray sources can reveal the kinetics of crystal nucleation and growth. This provides critical insights into the formation mechanisms, allowing for the targeted synthesis of specific phases or the prevention of undesirable byproducts.

Spectroscopic Monitoring: Techniques like in-situ FT-NIR (Fourier-transform near-infrared) or Raman spectroscopy can track the consumption of the monomer and the formation of coordination bonds during polymerization. monash.edu This real-time data is invaluable for optimizing reaction conditions such as temperature, concentration, and reaction time to achieve desired material properties.

Mass Spectrometry: Advanced mass spectrometry techniques, such as MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight), can be adapted to monitor the evolution of oligomers and polymers during synthesis. nih.gov This provides detailed information on the molecular weight distribution and the sequence of reaction steps.

These techniques shift the paradigm from post-synthesis analysis to real-time reaction control, enabling more precise and efficient material synthesis.

| Technique | Information Gained | Research Application |

| In-Situ PXRD | Crystal phase formation, kinetics of crystallization. | Optimizing MOF synthesis to obtain pure, highly crystalline products. |

| In-Situ Spectroscopy | Monomer conversion, bond formation rates. | Fine-tuning polymerization conditions for desired molecular weight and structure. |

| Real-Time Mass Spec | Identification of intermediates, oligomer distribution. | Understanding complex reaction mechanisms and pathways. nih.gov |

Computational-Experimental Synergy for Predictive Material Discovery

The synergy between computational modeling and experimental synthesis offers a powerful strategy for accelerating the discovery of new materials based on 5-(phenylethynyl)isophthalic acid. This approach uses theoretical calculations to predict the structures and properties of hypothetical materials before committing to their synthesis in the lab.

Key areas for future development include:

Predictive Crystal Structure Determination: Using computational algorithms, it is possible to predict the most stable crystal structures (polymorphs) that can be formed from 5-(phenylethynyl)isophthalic acid and various metal ions. This can guide synthetic efforts toward specific target structures.

High-Throughput Screening: Computational methods allow for the rapid screening of large virtual libraries of materials. For example, thousands of hypothetical MOF structures based on this linker could be computationally generated and evaluated for properties like gas uptake capacity, pore size distribution, and electronic band structure. This allows researchers to focus experimental efforts on the most promising candidates.

DFT and Molecular Dynamics: Density Functional Theory (DFT) can be used to calculate the electronic properties, bond strengths, and potential catalytic activity of materials. Molecular dynamics (MD) simulations can predict the diffusion of guest molecules within porous frameworks, providing insights into their performance in separation or sensing applications.

By combining predictive modeling with targeted experimental validation, the discovery and optimization of next-generation materials from 5-(phenylethynyl)isophthalic acid can be made significantly more efficient and rational.

Q & A

Q. What are the established synthesis routes for 5-(Phenylethynyl)isophthalic acid, and how can researchers optimize reaction yields?

- Methodological Answer : The synthesis typically involves Sonogashira coupling between 5-bromoisophthalic acid and phenylacetylene under palladium catalysis. Key parameters include:

- Catalyst system: Pd(PPh₃)₂Cl₂/CuI in a 1:1 molar ratio.

- Solvent: THF or DMF with triethylamine as a base.

- Temperature: 60–80°C under inert atmosphere.

Yield optimization can be achieved by varying stoichiometry (e.g., 1.2 equivalents of phenylacetylene) and reaction time (12–24 hours). Post-synthesis purification involves acid precipitation followed by recrystallization from ethanol/water (3:1 v/v) .

Q. How can researchers characterize the purity and structural integrity of 5-(Phenylethynyl)isophthalic acid?

- Methodological Answer :

- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid, 70:30) to quantify impurities (<1% threshold).

- Structural confirmation :

- NMR : Compare ¹H and ¹³C spectra with reference data (e.g., aromatic protons at δ 7.8–8.2 ppm; carboxylic protons as broad singlet at δ 12–13 ppm).

- FT-IR : Confirm ester/acid functional groups (C≡C stretch at ~2100 cm⁻¹; carboxylic O-H stretch at 2500–3300 cm⁻¹).

- Elemental analysis : Carbon and hydrogen content should align with theoretical values (±0.3%) .

Q. What solvents and conditions are optimal for handling 5-(Phenylethynyl)isophthalic acid in experimental settings?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (60–80°C).

- Stability : Store in desiccated conditions (-20°C) to prevent hydrolysis. Avoid prolonged exposure to light or moisture.

- Safety : Use PPE (gloves, goggles) and fume hoods during handling. For spills, neutralize with sodium bicarbonate before disposal .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of 5-(Phenylethynyl)isophthalic acid derivatives?

- Methodological Answer :

- Systematic Review : Aggregate data from peer-reviewed studies and classify findings by experimental conditions (e.g., cell lines, dosage). Use meta-analysis to identify outliers.

- Confidence Evaluation : Apply evidence-stream criteria (e.g., "Robust" vs. "Indeterminate") to assess reproducibility. For example, discrepancies in cytotoxicity assays may arise from variations in cell viability protocols (MTT vs. ATP assays). Replicate key studies under standardized conditions to validate claims .

Q. How can computational modeling guide the design of 5-(Phenylethynyl)isophthalic acid-based coordination polymers?

- Methodological Answer :

- DFT Calculations : Optimize ligand geometry using Gaussian 16 (B3LYP/6-31G* basis set) to predict binding affinities with metal ions (e.g., Zn²⁺, Cu²⁺).

- Molecular Dynamics (MD) : Simulate polymer stability in solvent environments (e.g., water/DMF mixtures) using GROMACS. Focus on π-π stacking interactions between phenyl rings.

- Experimental Validation : Compare predicted vs. experimental XRD patterns to refine models .

Q. What experimental design considerations are critical when studying structure-property relationships in 5-(Phenylethynyl)isophthalic acid derivatives?

- Methodological Answer :

- Factorial Design : Use a 2³ factorial matrix to test variables (e.g., substituent position, metal ion type, solvent polarity). For example:

| Variable | Level 1 | Level 2 |

|---|---|---|

| Substituent | -NO₂ | -OCH₃ |

| Metal Ion | Zn²⁺ | Co²⁺ |

| Solvent | DMF | Ethanol |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.